What is the chemical structure of 2-Benzyl-4-nitrophenol
What is the chemical structure of 2-Benzyl-4-nitrophenol
An in-depth technical analysis of 2-Benzyl-4-nitrophenol requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and pharmacological application. This whitepaper provides a comprehensive guide to the structural dynamics, validated synthetic pathways, and drug development utility of this critical intermediate.
Chemical Identity and Structural Architecture
2-Benzyl-4-nitrophenol is a highly functionalized aromatic compound characterized by a phenol core substituted with a bulky benzyl group at the ortho position (C2) and a strongly electron-withdrawing nitro group at the para position (C4) [1, 2].
This specific topology creates a unique electronic environment. The electron-withdrawing nature of the nitro group via resonance significantly lowers the pKa of the phenolic hydroxyl compared to an unsubstituted phenol. Simultaneously, the benzyl group provides steric shielding and enhances the molecule's lipophilicity (LogP), a crucial parameter for membrane permeability in downstream drug design.
Table 1: Physicochemical Properties & Identifiers
| Property | Value |
| IUPAC Name | 2-benzyl-4-nitrophenol |
| CAS Registry Number | 753009-59-5 |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| PubChem CID | 7131473 |
Mechanistic Pathways for Synthesis
Synthesizing 2-benzyl-4-nitrophenol requires strict regiocontrol due to the competing directing effects of the functional groups. We evaluate two primary synthetic pathways:
Pathway A: Electrophilic Aromatic Nitration of 2-Benzylphenol The phenolic –OH is a strongly activating, ortho/para-directing group. The benzyl group at C2 leaves the C4 (para) and C6 (ortho) positions open for electrophilic attack. Nitration predominantly occurs at the C4 position due to the steric hindrance imposed by the adjacent benzyl group at C2, making the para position thermodynamically and kinetically favored [3].
Pathway B: Regioselective C-Alkylation of 4-Nitrophenol Friedel-Crafts alkylation of 4-nitrophenol with benzyl chloride typically yields a competitive mixture of O-alkylated (ether) and C-alkylated products. The deployment of specific Lewis acid catalysts (e.g., FeCl₃) is required to drive the reaction toward the C-alkylated product or to facilitate the rearrangement of the O-benzyl ether to the ortho position, yielding 2-benzyl-4-nitrophenol[4].
Figure 1: Divergent synthetic pathways for 2-Benzyl-4-nitrophenol via nitration or alkylation.
Experimental Protocol: Regioselective Nitration
To ensure high scientific integrity and reproducibility, the following protocol details the regioselective nitration of 2-benzylphenol (Pathway A). This method is designed as a self-validating system to prevent over-nitration (dinitration), which is a common failure mode in phenol functionalization [3].
Causality & Experimental Choices:
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Solvent Selection: Dichloromethane (DCM) is utilized because it provides excellent solubility for the starting material while remaining inert to dilute nitric acid.
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Thermal Control: Maintaining the reaction at 0–5 °C is critical. Phenols are highly activated; elevated temperatures will lead to oxidative degradation of the aromatic ring and the formation of 2-benzyl-4,6-dinitrophenol.
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Self-Validation: Thin-Layer Chromatography (TLC) monitoring ensures the reaction is quenched exactly when the starting material is consumed, preventing over-reaction.
Figure 2: Step-by-step experimental workflow for the regioselective nitration of 2-benzylphenol.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 equivalent of 2-benzylphenol in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.
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Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
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Electrophilic Addition: Slowly add 1.05 equivalents of dilute nitric acid (65% HNO₃) dropwise over 30 minutes. Note: Dropwise addition controls the exothermic nature of the nitration.
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Monitoring & Quenching: Monitor via TLC (Hexane:EtOAc 8:2). Upon complete consumption of the starting material (typically 1–2 hours), immediately quench the reaction by pouring the mixture into a matrix of crushed ice and water to halt the reaction kinetics.
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Extraction: Separate the organic DCM layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers and wash with saturated NaCl (brine) to remove residual aqueous acid and break any emulsions. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate the crude product under reduced pressure. Purify via silica gel column chromatography to separate the target para-nitrated product from trace ortho-nitrated isomers.
Pharmacological Relevance & Drug Development
In drug development, 2-benzyl-4-nitrophenol serves as a highly versatile pharmacophore precursor. The nitro group acts as a synthetic handle that can be readily reduced (e.g., via catalytic hydrogenation or iron powder reduction) to yield 4-amino-2-benzylphenol .
This resulting aniline derivative is a critical building block for synthesizing Schiff bases and aminobenzylated phenols via Petasis Borono–Mannich reactions. Recent pharmacological studies demonstrate that these aminobenzylated phenol derivatives exhibit potent antibacterial activity, particularly against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), while also functioning as robust antioxidant scavengers [5]. The benzyl group enhances the lipophilic targeting of bacterial cell membranes, while the phenol core provides the necessary hydrogen-bonding interactions for target binding.
Safety, Toxicology, and EHS (Environment, Health, and Safety)
Handling 2-benzyl-4-nitrophenol requires strict adherence to EHS protocols due to its biological activity and reactivity. The compound is classified under multiple Global Harmonized System (GHS) hazard categories [1].
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. Requires nitrile PPE. |
| Serious Eye Damage | Eye Dam. 1 | H318 | Causes serious eye damage. Safety goggles mandatory. |
| Specific Target Organ Toxicity | STOT SE 3 | H336 | May cause drowsiness or dizziness (single exposure). |
Standard Operating Procedure: All handling, including weighing and transfer, must be conducted within a certified chemical fume hood to mitigate inhalation risks (H332, H336).
References
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2-benzyl-4-nitrophenol — Chemical Substance Information & Hazard Classifications. NextSDS. URL:[Link]
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2-Benzyl-4-nitrophenol | C13H11NO3 | CID 7131473. PubChem. URL:[Link]
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Acid-promoted direct electrophilic trifluoromethylthiolation and nitration of phenols. RSC Publishing. URL: [Link]
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Alkylation of p-nitrophenol with benzyl chloride. Academic Publishers. URL: [Link]
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Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega. URL: [Link]
